2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid
Overview
Description
2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is a synthetic organic compound with the molecular formula C14H14N2O5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and an acetic acid moiety attached to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. High-performance liquid chromatography (HPLC) and preparative-HPLC are commonly used for purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines
Scientific Research Applications
2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt
- Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate
- Methanone, diphenyl-, O- [2- [ (4,6-dimethoxy-2-pyrimidinyl)oxy]-6-hydroxybenzoyl]oxime
Comparison: 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-19-10-8-11(20-2)16-14(15-10)21-12(13(17)18)9-6-4-3-5-7-9/h3-8,12H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLITGCUZZUBBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC(C2=CC=CC=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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